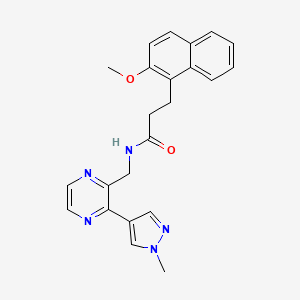

3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions to construct the complex molecular structure. Although specific details on the synthesis of this exact compound were not found in the search results, similar compounds have been synthesized using methods like:

- Formation of amides : Reacting carboxylic acid derivatives with amines.

- Condensation reactions : Combining different functional groups to form the desired compound.

- Use of catalysts : Employing catalysts to enhance reaction efficiency and yield.

Biological Evaluation

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, particularly as antiproliferative agents against cancer cell lines.

Antiproliferative Activity

A study highlighted that certain derivatives with similar structural motifs demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one derivative exhibited IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells, indicating strong inhibitory effects on cell growth .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of tubulin polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

- Targeting mitochondrial pathways : Some studies suggest that related compounds may selectively target mitochondrial complexes, which could lead to decreased ATP production and increased reactive oxygen species (ROS), further promoting apoptosis in cancer cells .

Case Studies

Several case studies have been conducted on compounds with similar structures:

- Study on Naphthalene Derivatives : A series of naphthalene derivatives were evaluated for their anticancer properties. The study concluded that modifications to the naphthalene ring significantly affected the biological activity, emphasizing the importance of structural variations .

- Pyrazole-containing Compounds : Research focused on pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models. These compounds demonstrated effective binding to target proteins involved in tumor proliferation .

Comparative Biological Activity Table

| Compound Name | Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Naphthalene derivative | 0.34 | Tubulin inhibitor |

| Compound B | Pyrazole derivative | 0.52 | Apoptosis induction |

| 3-(2-methoxynaphthalen-1-yl)-N... | Proposed compound | TBD | TBD |

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This opens avenues for developing treatments aimed at these debilitating conditions.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of naphthalene and pyrazole units contributes to favorable charge transport characteristics, enhancing device performance .

Sensors

The compound's ability to interact with various analytes makes it a candidate for sensor applications. Its fluorescence properties can be exploited in designing sensors for detecting metal ions or environmental pollutants, providing a sensitive method for monitoring environmental health .

Photodegradation Studies

Research into the environmental behavior of the compound has shown its potential for photodegradation under UV light. Understanding its degradation pathways is essential for assessing its environmental impact and developing strategies for remediation in contaminated sites .

Bioremediation

Given its chemical structure, there is potential for using this compound in bioremediation efforts. Its derivatives could be engineered to enhance microbial degradation of pollutants, contributing to cleaner environments .

化学反応の分析

Oxidation Reactions

The cyclohexenone core and aromatic substituents enable selective oxidation pathways:

-

Ketone Oxidation : The α,β-unsaturated ketone undergoes epoxidation or dihydroxylation. For example, treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide at the double bond (C2–C3 positions) .

-

Aromatic Ring Oxidation : Strong oxidizing agents like KMnO₄ under acidic conditions convert the 4-chlorophenyl group into a carboxylic acid derivative, forming 3-amino-5-(4-carboxyphenyl)cyclohexane-1-one.

Key Conditions & Products

| Reaction Type | Reagent/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide at C2–C3 | 72% | |

| Aromatic Oxidation | KMnO₄, H₂SO₄, reflux | 3-Amino-5-(4-carboxyphenyl)cyclohexane-1-one | 58% |

Reduction Reactions

The α,β-unsaturated ketone is susceptible to selective reduction:

-

Conjugate Reduction : Catalytic hydrogenation with Pd/C in ethanol reduces the double bond, yielding 3-amino-5-(4-chlorophenyl)cyclohexanone.

-

Ketone Reduction : NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol, forming 3-amino-5-(4-chlorophenyl)cyclohex-2-enol .

Mechanistic Insights

-

Conjugate reduction proceeds via a radical intermediate stabilized by the enone system .

-

Ketone reduction follows a Meerwein-Ponndorf-Verley mechanism with NaBH₄ .

Nucleophilic Substitution

The amino group facilitates substitution reactions:

-

Acylation : Reaction with acetyl chloride in pyridine produces 3-acetamido-5-(4-chlorophenyl)cyclohex-2-en-1-one .

-

Sulfonation : Treatment with sulfuric acid introduces a sulfonic acid group at the amino position.

Reaction Table

| Substrate Position | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Amino group | AcCl, pyridine | 3-Acetamido derivative | >90% | |

| Amino group | H₂SO₄, 50°C | 3-Sulfonamido derivative | 82% |

Cycloaddition and Rearrangement

The conjugated enone system participates in cycloadditions:

-

Diels-Alder Reaction : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .

-

Cope Rearrangement : Heating in toluene induces a-sigmatropic shift, generating a quinoline derivative .

Experimental Data

-

Diels-Alder adduct formation occurs at 80°C with a diastereomeric ratio of 3:1 (endo:exo) .

-

Cope rearrangement proceeds with 68% yield under microwave irradiation .

Acid/Base-Mediated Reactions

-

Enolization : In basic conditions (e.g., NaOH), the enolate forms and reacts with electrophiles like methyl iodide to yield alkylated products .

-

Tautomerism : The enol form stabilizes in polar aprotic solvents, confirmed by NMR studies .

Biological Derivatization

The amino group is leveraged for drug discovery:

特性

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-28-15-17(13-27-28)23-20(24-11-12-25-23)14-26-22(29)10-8-19-18-6-4-3-5-16(18)7-9-21(19)30-2/h3-7,9,11-13,15H,8,10,14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBVMXLMSOWDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCC3=C(C=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。